1-Bromo-5-(bromomethyl)-2-chloro-3-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-5-(bromomethyl)-2-chloro-3-methoxybenzene is an organic compound with a complex structure that includes bromine, chlorine, and methoxy functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-5-(bromomethyl)-2-chloro-3-methoxybenzene typically involves multi-step organic reactionsThe reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of safer and more efficient brominating agents and solvents is also considered to minimize environmental impact and improve safety .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-5-(bromomethyl)-2-chloro-3-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove halogens or to convert the methoxy group to a hydroxyl group.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated compounds or alcohols.
Scientific Research Applications
1-Bromo-5-(bromomethyl)-2-chloro-3-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1-Bromo-5-(bromomethyl)-2-chloro-3-methoxybenzene exerts its effects depends on the specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogens and methoxy groups can enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-5-(bromomethyl)-2-chloro-4-methylbenzene
- 1-Bromo-5-(bromomethyl)-3-ethoxy-2-methoxybenzene
- 1-Bromo-5-(1-chloroethyl)-2-methoxynaphthalene
Uniqueness
1-Bromo-5-(bromomethyl)-2-chloro-3-methoxybenzene is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and chlorine atoms, along with a methoxy group, allows for versatile modifications and applications in various fields .
Properties
Molecular Formula |
C8H7Br2ClO |
---|---|
Molecular Weight |
314.40 g/mol |
IUPAC Name |
1-bromo-5-(bromomethyl)-2-chloro-3-methoxybenzene |
InChI |
InChI=1S/C8H7Br2ClO/c1-12-7-3-5(4-9)2-6(10)8(7)11/h2-3H,4H2,1H3 |
InChI Key |
WFRWZMWPVMLCTL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)CBr)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.